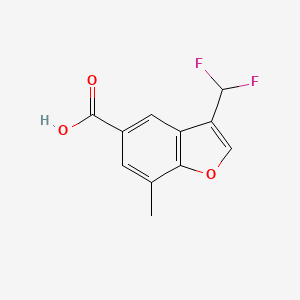
3-(Difluoromethyl)-7-methyl-1-benzofuran-5-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Difluoromethyl)-7-methyl-1-benzofuran-5-carboxylic acid is a chemical compound that has garnered significant interest in various fields of scientific research
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethyl)-7-methyl-1-benzofuran-5-carboxylic acid typically involves the introduction of the difluoromethyl group into the benzofuran ring. One common method is the difluoromethylation of benzofuran derivatives using difluorocarbene reagents. This reaction can be catalyzed by transition metals such as copper or palladium under specific conditions . Another approach involves the use of electrophilic difluoromethylating agents to introduce the difluoromethyl group into the benzofuran ring .
Industrial Production Methods
Industrial production of this compound often relies on scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to achieve efficient production .
化学反应分析
Types of Reactions
3-(Difluoromethyl)-7-methyl-1-benzofuran-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The difluoromethyl group can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Major Products Formed
The major products formed from these reactions include difluoromethylated benzofuran derivatives, carboxylic acids, alcohols, aldehydes, and substituted benzofurans .
科学研究应用
3-(Difluoromethyl)-7-methyl-1-benzofuran-5-carboxylic acid has a wide range of applications in scientific research:
Industry: It is used in the production of agrochemicals, such as fungicides and herbicides, due to its unique chemical properties.
作用机制
The mechanism of action of 3-(Difluoromethyl)-7-methyl-1-benzofuran-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and proteins, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its involvement in disrupting cellular respiration and metabolic processes.
相似化合物的比较
Similar Compounds
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: Known for its use as an intermediate in the synthesis of fungicides.
3-(Difluoromethyl)-5-methylthiophene-2-carboxylic acid: Studied for its antifungal properties.
3-(Difluoromethyl)-1-methylpyrazoline-4-carboxylic acid: Used in the development of agrochemicals.
Uniqueness
3-(Difluoromethyl)-7-methyl-1-benzofuran-5-carboxylic acid stands out due to its unique benzofuran ring structure, which imparts distinct chemical and biological properties
属性
IUPAC Name |
3-(difluoromethyl)-7-methyl-1-benzofuran-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F2O3/c1-5-2-6(11(14)15)3-7-8(10(12)13)4-16-9(5)7/h2-4,10H,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BILOMXFPLKWOCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1OC=C2C(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
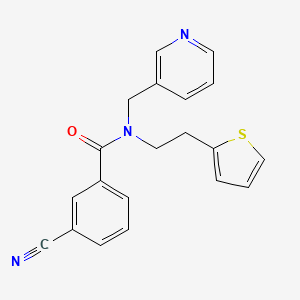
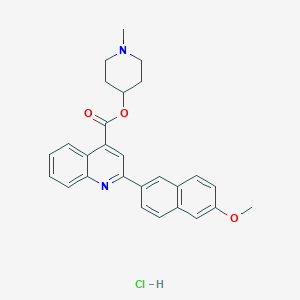
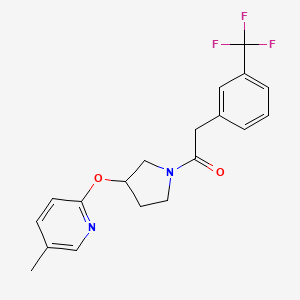
![2-Methyl-4-({1-[(pyridin-3-yl)methyl]piperidin-3-yl}methoxy)pyridine](/img/structure/B2444724.png)
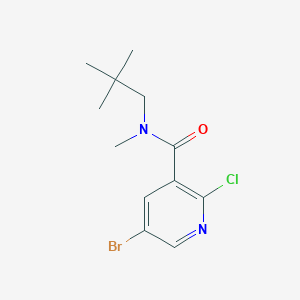
![N-(2-(dimethylamino)ethyl)-3-(methylthio)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2444728.png)
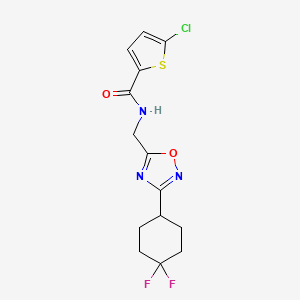
![4-(8-(Pyridin-3-ylsulfonyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl)morpholine](/img/structure/B2444731.png)
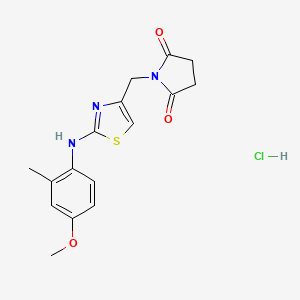
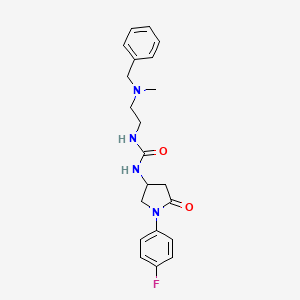
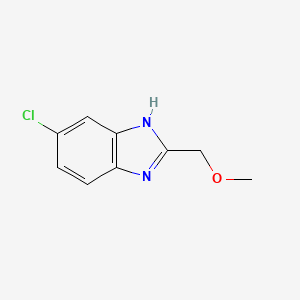
![2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2444739.png)
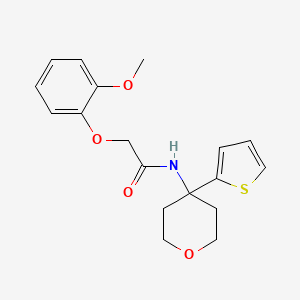
![N-(4-acetamidophenyl)-2-((2-(2-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2444742.png)
